2-(5-Chloro-2-thienyl)-6-methoxypyridine
Overview
Description
The compound “2-(5-Chloro-2-thienyl)-6-methoxypyridine” is likely a heterocyclic organic compound, containing a pyridine ring and a thiophene ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and thiophene rings, with a chlorine atom attached to the 5-position of the thiophene ring and a methoxy group (-OCH3) attached to the 6-position of the pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group. The chlorine atom might make the thiophene ring more susceptible to electrophilic aromatic substitution reactions, while the methoxy group might make the pyridine ring more susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the electronegative chlorine atom might increase its solubility in polar solvents .Scientific Research Applications
Cyclometallated Chloridoplatinum Complexes Synthesis
2-(5-Chloro-2-thienyl)-6-methoxypyridine derivatives have been utilized in the synthesis of cyclometallated chloridoplatinum complexes. This process is accelerated using microwave-assisted syntheses, offering the possibility for a combinatorial approach in creating libraries of homologous compounds with potential applicative purposes (Godbert et al., 2007).
Lithiation Pathway Investigation
The compound has been used in studies investigating the lithiation pathway of pyridines with different lithium dialkylamides. These studies help in understanding complex lithiation processes and propose mechanisms for these reactions (Gros et al., 2003).
Vibrational and Electronic Spectra Studies
The compound has been a subject in the study of vibrational and electronic spectra, particularly using Fourier Transform Infrared (FTIR) and Raman spectra. Such studies are crucial in understanding the molecular structure and behavior of chemicals (Arjunan et al., 2011).
Synthesis of PET Radioligands
This compound derivatives have been used in synthesizing PET radioligands for imaging receptors in medical research, demonstrating its importance in the field of diagnostic imaging (Gao et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-6-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c1-13-10-4-2-3-7(12-10)8-5-6-9(11)14-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJKWPQIMNJAAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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